molecular formula C8H6FNO B14005446 3-(3-Fluoropyridin-2-yl)prop-2-yn-1-ol

3-(3-Fluoropyridin-2-yl)prop-2-yn-1-ol

Cat. No.: B14005446
M. Wt: 151.14 g/mol
InChI Key: SPCNPLFHXYNMBO-UHFFFAOYSA-N
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Description

3-(3-Fluoropyridin-2-yl)prop-2-yn-1-ol (CAS: 910378-26-6) is a fluorinated pyridine derivative with the molecular formula C₈H₆FNO and a molar mass of 151.14 g/mol . The compound features a propargyl alcohol group (-C≡C-CH₂OH) attached to the 3-fluoro-substituted pyridine ring at the 2-position. This structural motif is of interest in medicinal chemistry and materials science due to the electronic effects of the fluorine atom and the reactivity of the alkyne moiety.

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

3-(3-fluoropyridin-2-yl)prop-2-yn-1-ol

InChI

InChI=1S/C8H6FNO/c9-7-3-1-5-10-8(7)4-2-6-11/h1,3,5,11H,6H2

InChI Key

SPCNPLFHXYNMBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C#CCO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoropyridin-2-yl)prop-2-yn-1-ol typically involves the reaction of 3-fluoropyridine with propargyl alcohol under specific conditions. One common method includes:

    Reactants: 3-fluoropyridine and propargyl alcohol.

    Catalysts: A base such as potassium carbonate.

    Solvent: An organic solvent like dimethylformamide (DMF).

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Time: The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate safety and efficiency measures. This includes using larger reactors, optimizing reaction conditions, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoropyridin-2-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(3-Fluoropyridin-2-yl)prop-2-ynal or 3-(3-Fluoropyridin-2-yl)prop-2-ynoic acid.

    Reduction: Formation of 3-(3-Fluoropyridin-2-yl)prop-2-en-1-ol or 3-(3-Fluoropyridin-2-yl)propan-1-ol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoropyridin-2-yl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluoropyridin-2-yl)prop-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of pyridinylpropargyl alcohols. Below is a comparative analysis with key analogs, focusing on structural variations, physicochemical properties, and reported applications.

Substitution Patterns in Pyridine Ring

Fluorine vs. Chlorine Substitution
  • 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol (CAS: 1228666-38-3): Molecular formula: C₈H₉ClFNO M.W.: 189.62 g/mol . The chloro-fluoro substitution increases molecular weight and lipophilicity compared to the mono-fluoro derivative.
Amino-Fluoro Substitution
  • 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol (CAS: 1228666-34-9): Molecular formula: C₈H₇FN₂O M.W.: 166.15 g/mol .

Functional Group Variations

Alkyne vs. Alkene Backbone
  • 3-(Pyrrolidin-3-yl)prop-2-en-1-ol (CAS: 1899050-27-1):
    • Features an alkene (-CH₂-CH₂-) instead of an alkyne.
    • Reduced rigidity and altered electronic properties compared to the propargyl alcohol .
Bromine-Substituted Analog
  • 3-(5-Bromo-3-pyridinyl)prop-2-yn-1-ol (CAS: 873302-37-5): Molecular formula: C₈H₆BrNO M.W.: 212.04 g/mol . Bromine’s bulkiness and polarizability may influence reactivity in cross-coupling reactions.

Physicochemical and Commercial Data

Compound Name CAS Number Molecular Formula M.W. (g/mol) Price (1 g) Key Features
3-(3-Fluoropyridin-2-yl)prop-2-yn-1-ol 910378-26-6 C₈H₆FNO 151.14 N/A High electronegativity, propargyl reactivity
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol 1228666-38-3 C₈H₉ClFNO 189.62 $400 Lipophilic, halogenated
3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol 1228666-51-0 C₁₂H₁₃FN₂O 220.24 $400 Extended conjugation, tertiary amine
3-(Pyridin-2-yl)prop-2-yn-1-ol 29768-03-4 C₈H₇NO 133.15 N/A Baseline analog (no fluorine)

Research Implications

  • Synthetic Versatility : The alkyne group allows click chemistry applications, contrasting with saturated analogs like 3-(Pyrrolidin-3-yl)prop-2-en-1-ol .

Biological Activity

3-(3-Fluoropyridin-2-yl)prop-2-yn-1-ol is a compound that has gained attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will delve into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Chemical Properties:

  • Molecular Formula: C10H8FN
  • Molecular Weight: 177.18 g/mol
  • CAS Number: 1228665-83-5
  • IUPAC Name: this compound

The structure of this compound includes a pyridine ring with a fluorine substituent and a propargyl alcohol moiety, which contributes to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in critical signaling pathways:

  • Anticancer Activity:
    • The compound has shown promise in inhibiting cyclin-dependent kinases (CLKs), which are crucial for cell cycle regulation. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines by disrupting signaling pathways essential for cell survival and proliferation.
    • Research indicates that it may modulate the Hedgehog signaling pathway, which is significant for cancers driven by this pathway.
  • Antimicrobial Activity:
    • Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, although specific data on its efficacy against various pathogens is still being compiled.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, yielding valuable insights into its potential therapeutic applications.

Anticancer Studies

Selective Inhibition of CLKs:
A study evaluated various derivatives of furo[3,2-b]pyridine, including this compound, demonstrating potent activity against CLKs with sub-micromolar IC50 values. This highlights its potential as a therapeutic agent in cancer treatment.

Hedgehog Pathway Modulation:
Another research effort focused on the compound's efficacy in inhibiting Hedgehog signaling pathway activation in cellular models. This modulation is significant for targeting cancers driven by this pathway.

Antimicrobial Studies

While comprehensive data on antimicrobial activity is still emerging, initial findings suggest that the compound may inhibit the growth of specific bacterial strains. Further investigations are necessary to establish its effectiveness and mechanism against various pathogens.

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayObservations
AnticancerCyclin-dependent kinases (CLKs)Induces apoptosis in cancer cell lines
Hedgehog signalingInhibits pathway activation
AntimicrobialBacterial strainsPreliminary inhibition observed

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